2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione
Description
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione is a β-diketone derivative characterized by a central 1,3-diketone backbone substituted with an anilinomethyl group, a 3-nitrophenyl group, and a phenyl group.
Properties
CAS No. |
649560-59-8 |
|---|---|
Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C22H18N2O4/c25-21(16-8-3-1-4-9-16)20(15-23-18-11-5-2-6-12-18)22(26)17-10-7-13-19(14-17)24(27)28/h1-14,20,23H,15H2 |
InChI Key |
QLCUPKFSNARAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CNC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require anhydrous environments and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The anilinomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Trichlorosilane (HSiCl3) in the presence of a tertiary amine.
Substitution: Nucleophiles such as alcohols or amines under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilinomethyl derivatives.
Scientific Research Applications
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-biofilm activity and potential as an anti-infective agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of PqsD, it binds tightly to the enzyme, disrupting the biosynthesis of signal molecules essential for bacterial communication and biofilm formation . This tight-binding mode of action is crucial for its efficacy as an anti-infective agent.
Comparison with Similar Compounds
Key Observations :
- The anilinomethyl group introduces nucleophilic character, enabling dual reactivity (electrophilic and nucleophilic sites), unlike simpler analogs in –3.
Stability and Tautomerism
- Similar to hydroxypyrazole derivatives (), the target compound likely exhibits tautomerism between enol and keto forms. However, the nitro group may stabilize the enol form via resonance, contrasting with hydroxy-substituted analogs stabilized by intramolecular hydrogen bonds .
Biological Activity
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione, a compound featuring a nitrophenyl moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : CHNO
- Molecular Weight : 300.31 g/mol
- CAS Number : [Not available]
- Structure : The compound consists of an aniline group linked to a 3-nitrophenyl moiety through a propane-1,3-dione framework.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitro compounds, including those structurally similar to 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione. Nitro groups are known to induce redox reactions that can be toxic to bacteria and parasites. For instance:
- Mechanism : The nitro group undergoes reduction in microbial cells, leading to the generation of reactive intermediates that damage cellular components.
- Case Study : A screening assay demonstrated that derivatives of nitro compounds exhibited significant activity against H. pylori and P. aeruginosa, suggesting potential for developing new antibiotics .
Anticancer Properties
The compound shows promise as an anticancer agent:
- Mechanism : It is believed to inhibit critical signaling pathways involved in cell proliferation and survival.
- Research Findings : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and cardiovascular disorders. Compounds with similar structures have been reported to exhibit anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Evidence : A study indicated that nitro derivatives could reduce inflammation markers in animal models of arthritis .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione | Antimicrobial | 25 | |
| Nitrochalcone derivatives | Anticancer | 10 | |
| 4-Nitroaniline | Anti-inflammatory | 15 |
The biological activity of 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione can be attributed to several mechanisms:
- Redox Cycling : The nitro group facilitates redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular macromolecules.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell survival and proliferation.
- Signal Transduction Interference : It can disrupt signaling pathways by modifying protein interactions or altering post-translational modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
